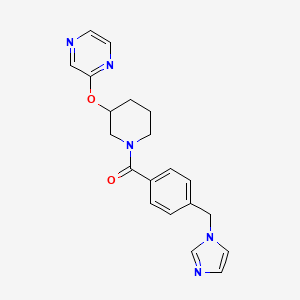
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by the presence of an imidazole ring, which contains two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that they can undergo various chemical reactions with biological targets.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . The FT-IR of a similar compound exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .科学的研究の応用
One Pot Synthesis of Low-Cost Emitters with Large Stokes' Shift
A study explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant optical properties, indicating potential applications in creating luminescent materials. These derivatives show remarkable Stokes' shift ranges, suggesting their utility in developing low-cost luminescent materials for various scientific applications (Volpi et al., 2017).
Antimicrobial and Phytotoxic Screening
Research into pyrazoline derivatives, including compounds structurally related to the query chemical, revealed significant antimicrobial and phytotoxic activities. Such studies underline the potential of these compounds in pharmaceutical applications and agricultural sciences, highlighting their versatility in both fields (Mumtaz et al., 2015).
Antimicrobial Activity of Pyrazoline Derivatives
A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, comparable with standard drugs. This suggests the application of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Antioxidant and Antimicrobial Activities of Pyrazole Derivatives
A study synthesized a new series of pyrazole derivatives, assessing their antioxidant and antimicrobial activities. The compounds showed promising results against various bacterial strains and displayed significant antioxidant properties, indicating their potential in medical and pharmaceutical research (Bassyouni et al., 2012).
Molecular Interaction Studies
Investigations into the molecular interactions of antagonist compounds with cannabinoid receptors offer insights into the development of pharmaceuticals targeting specific receptor pathways, illustrating the broader scientific applications of such chemical analyses (Shim et al., 2002).
Isomorphous Structures and Chlorine-Methyl Exchange
Research on isomorphous structures and the chlorine-methyl exchange rule provides valuable information for the design and synthesis of heterocyclic compounds, contributing to advancements in materials science and chemical engineering (Swamy et al., 2013).
将来の方向性
Given the broad range of biological activities exhibited by imidazole-containing compounds , there is significant potential for the development of new drugs based on these structures. Future research could focus on exploring the biological activity of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone and related compounds, as well as optimizing their synthesis for potential industrial production.
作用機序
Target of Action
The compound, also known as (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, is a derivative of imidazole . Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The primary targets of this compound are yet to be identified.
Mode of Action
Imidazole derivatives have been known to interact with various targets, leading to a wide range of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the nature of the interaction.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Imidazole derivatives have been found to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would also depend on the specific pathway and the nature of the interaction.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of the interaction. Imidazole derivatives have been found to have a wide range of effects due to their broad range of biological activities .
特性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-20(17-5-3-16(4-6-17)13-24-11-9-22-15-24)25-10-1-2-18(14-25)27-19-12-21-7-8-23-19/h3-9,11-12,15,18H,1-2,10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYXNTPTTYMDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(dimethylamino)-2-{[2-(3-fluorophenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2476287.png)

![9-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476290.png)
![N-isobutyl-3-(5-oxo-1-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2476291.png)
![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)
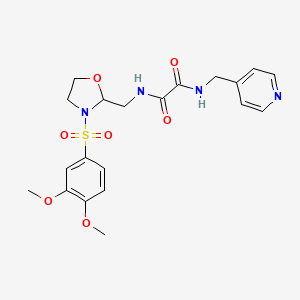
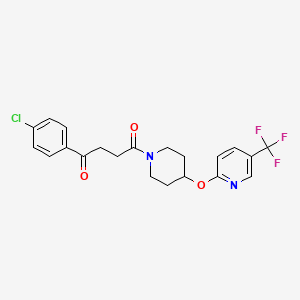
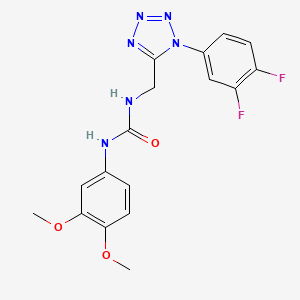
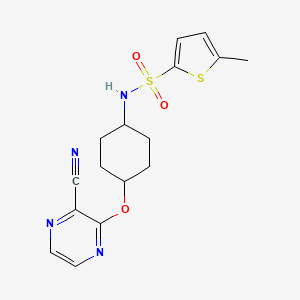
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2476302.png)

